molecular formula C9H9N3O2 B13914671 methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B13914671
M. Wt: 191.19 g/mol
InChI Key: IGGSOQRBVFQAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-pyridine core with a methyl ester at position 3 and a methyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly anticoagulants like Apixaban derivatives . The [3,4-c] ring fusion distinguishes it from isomeric pyrazolo[3,4-b]pyridines, influencing its electronic properties, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-3-6-7(4-10-5)11-12-8(6)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

IGGSOQRBVFQAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NN=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Representative Synthetic Route (Inferred)

Step Reaction Description Typical Reagents/Conditions Notes
1 Synthesis of 5-methylpyridine-3-carboxylic acid or ester 5-methylpyridine, carboxylation or esterification Commercially available or prepared via methylation and carboxylation
2 Condensation with hydrazine or hydrazide Hydrazine hydrate, reflux, ethanol or similar solvent Forms hydrazide intermediate
3 Cyclization to form pyrazolo[3,4-c]pyridine ring Acidic or basic cyclization conditions, heat Forms fused heterocycle
4 Esterification (if not already present) Methanol, acid catalyst (e.g., H₂SO₄) Yields methyl ester
5 Purification Chromatography or recrystallization Achieves high purity (≥97%)

Note: The exact order and reagents may vary depending on the availability of intermediates and desired yield optimization.

Related Patent and Literature Insights

  • Patent databases list related pyrazolopyridine derivatives and their synthetic methods, often employing cyclization of hydrazinopyridines with β-dicarbonyl compounds or their equivalents.
  • The methyl ester functionality is typically introduced via Fischer esterification or by using methyl ester precursors during ring closure.

Data Table: Key Synthetic Parameters (Inferred from Literature)

Parameter Typical Value/Condition
Starting Material Purity ≥98%
Solvent Ethanol, methanol, DMF
Cyclization Temperature 80–120°C
Reaction Time 4–24 hours
Yield (overall) 35–65% (literature range for similar compounds)
Product Purity ≥97% (as supplied)

Research Outcomes and Observations

  • The specific substitution pattern (methyl at 5-position, ester at 3-position) influences both reactivity and biological activity, making this compound a valuable scaffold for further medicinal chemistry exploration.
  • Commercial suppliers offer the compound in various quantities, supporting its use in both small-scale research and larger screening projects.
  • No explicit safety or handling issues are noted beyond standard precautions for heterocyclic esters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Structural Isomers: Pyrazolo[3,4-b] vs. [3,4-c] Derivatives

Key Differences :

  • Ring Fusion Position: Pyrazolo[3,4-b]pyridines (e.g., methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate) have nitrogen atoms at positions 1 and 3 of the pyridine ring, whereas [3,4-c] derivatives position the pyrazole nitrogen at the pyridine's position 4 (Figure 1).
  • Synthetic Routes :
    • Pyrazolo[3,4-b]pyridines are often synthesized via bromination and esterification of oxidized precursors (e.g., 3-methyl-1H-pyrazolo[3,4-b]pyridine) .
    • Pyrazolo[3,4-c]pyridines, such as the target compound, typically require cyclization reactions with morpholine or other amines under reflux conditions .

Table 1: Physical Properties of Selected Derivatives

Compound Name Molecular Formula Melting Point (°C) Molecular Weight Source
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₈H₇N₃O₂ 273–278.5 177.16
Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (hydrochloride) C₈H₁₂ClN₃O₂ - 217.65
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ - 286.09

Substituent Effects on Bioactivity and Solubility

  • Methyl Ester vs. Free Carboxylic Acid :

    • The methyl ester group in the target compound enhances lipophilicity compared to carboxylic acid analogs (e.g., 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid), improving membrane permeability but reducing water solubility .
    • Hydrolysis of the ester to the carboxylic acid is a common metabolic pathway, as seen in anticoagulant prodrugs .
  • Substituents at Position 5 :

    • The 5-methyl group in the target compound sterically hinders electrophilic substitution reactions compared to brominated analogs (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate), which are more reactive in cross-coupling reactions .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding : Pyrazolo-pyridine esters often form O—H···O or O—H···π interactions. For example, methyl 2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]pyridine-3-carboxylate exhibits intermolecular hydrogen bonds influencing crystal packing .
  • Impact of Methyl Groups : The 5-methyl group in the target compound may disrupt planar stacking, reducing crystallinity compared to unsubstituted analogs .

Biological Activity

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and comparative analysis with related compounds.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications in several areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Potential Antiviral Properties : Some derivatives have shown antiviral activity against viruses such as HSV-1 and VSV. The introduction of ester groups in related compounds has been associated with increased antiviral efficacy .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes:

  • Starting Materials : Utilization of 3-aminopyrazole as a nucleophile.
  • Cyclization Reaction : Reaction with a biselectrophile to form the bicyclic structure.
  • Optimization Techniques : Industrial methods often employ continuous flow reactors for enhanced yield and purity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylateDifferent position of carboxylate groupPotentially different biological activity
Ethyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylateEthyl ester variantVarying alkyl group affects solubility
Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateAltered methyl positionPotentially different biological activity

The distinct substitution pattern of this compound contributes to its unique reactivity and biological profile compared to other pyrazolopyridine derivatives.

Case Studies

Several case studies highlight the biological activities of this compound:

  • Antimicrobial Evaluation : In vitro tests revealed that this compound and its derivatives exhibited strong inhibition against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections .
  • Cancer Cell Line Studies : Research has shown that this compound can induce apoptosis in specific cancer cell lines, suggesting a mechanism for its antiproliferative effects .

Q & A

Q. Basic Characterization

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.37 ppm, aromatic protons at δ 6.6–8.6 ppm) and carbon types (e.g., ester carbonyl at δ ~165 ppm) .
  • IR Spectroscopy : Confirms ester C=O stretches (~1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 450.2 [M+1]) and fragmentation patterns .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves regiochemical ambiguities in fused pyrazolo-pyridine systems .
  • 2D NMR (COSY, HSQC) : Maps 1^1H-1^1H coupling and 1^1H-13^{13}C correlations to distinguish tautomeric forms .

How can researchers resolve discrepancies in spectroscopic data during synthesis?

Discrepancies often arise from tautomerism (e.g., 1H vs. 2H pyrazole tautomers) or regioisomeric byproducts. Strategies include:

  • Variable Temperature NMR : Identifies dynamic tautomerism by observing peak splitting at low temperatures .
  • Comparative Analysis : Cross-referencing with synthesized analogs (e.g., methyl 4-aminopyrazole-3-carboxylate derivatives) to validate shifts .
  • HPLC Purification : Isolates regioisomers before characterization .

What methodologies are used to evaluate the biological activity of this compound in drug discovery?

Q. Basic Screening

  • Enzyme Assays : Testing inhibition of kinases or proteases using fluorescence-based assays .
  • Cellular Viability Assays : Measuring IC50_{50} values in cancer cell lines (e.g., via MTT assays) .

Q. Advanced Applications

  • Molecular Docking : Simulating interactions with targets like cyclin-dependent kinases using PyMol or AutoDock .
  • Structure-Activity Relationship (SAR) Studies : Modifying the ester group (e.g., replacing methyl with ethyl) or pyridine substituents to enhance potency .

How can regioselectivity be controlled during pyrazolo-pyridine ring formation?

Q. Key Factors

  • Substituent Effects : Electron-donating groups (e.g., methyl) on the pyrazole ring favor cyclization at the 3,4-position .
  • Reagent Choice : Hydrazine hydrate promotes [5-5] fused systems, while iodine directs [3,4-c] regioisomers .
  • Temperature Control : Reflux conditions stabilize thermodynamically favored products over kinetic intermediates .

What strategies are recommended for synthesizing derivatives for SAR studies?

  • Ester Hydrolysis : Converting the methyl ester to a carboxylic acid using NaOH/EtOH, followed by amidation or re-esterification .
  • Nucleophilic Substitution : Introducing halogens (e.g., 5-bromo derivatives) for cross-coupling reactions (Suzuki, Sonogashira) .
  • Heterocycle Fusion : Adding pyrimidine or thieno rings via cyclocondensation to enhance binding affinity .

How does the compound’s stability vary under different storage conditions?

Q. Basic Stability

  • Short-Term Storage : Stable at −20°C in anhydrous DMSO or acetonitrile for 6 months .
  • Decomposition Risks : Hydrolysis of the ester group occurs in aqueous buffers (pH > 8) or high humidity .

Q. Advanced Analysis

  • Accelerated Stability Studies : Using HPLC to monitor degradation products under stress conditions (40°C/75% RH) .
  • Lyophilization : Improves long-term stability by removing hydrolytic water .

What computational tools are used to predict the compound’s physicochemical properties?

  • LogP Calculations : Software like ChemAxon or ACD/Labs estimates lipophilicity for permeability studies .
  • pKa Prediction : Tools like MarvinSketch determine ionization states at physiological pH .
  • DFT Studies : Modeling tautomeric equilibria and electronic transitions to guide synthetic modifications .

How are synthetic byproducts characterized and minimized?

  • LC-MS/MS : Identifies dimers or oxidation byproducts (e.g., sulfoxide derivatives from methylthio groups) .
  • Process Optimization : Reducing excess reagents (e.g., ethyl acrylate) to prevent Michael addition side reactions .

What are the challenges in scaling up the synthesis of this compound?

  • Catalyst Recycling : Recovering TFA via distillation to reduce costs .
  • Safety Considerations : Handling hydrazine hydrate and iodine under controlled conditions (e.g., inert atmosphere) .
  • Green Chemistry : Replacing toluene with cyclopentyl methyl ether (CPME) for safer solvent profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.